Aniracetam

Catalog No.
S518950
CAS No.
72432-10-1
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniracetam

CAS Number

72432-10-1

Product Name

Aniracetam

IUPAC Name

1-(4-methoxybenzoyl)pyrrolidin-2-one

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3

InChI Key

ZXNRTKGTQJPIJK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=O

Solubility

Soluble in DMSO

Synonyms

1-(4-methoxybenzoyl)-2-pyrrolidinone, 1-anisoyl-2-pyrrolidinone, aniracetam, Ro 13-5057, Ro-13-5057

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2=O

Description

The exact mass of the compound Aniracetam is 219.0895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758223. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. It belongs to the ontological category of N-acylpyrrolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Memory and Learning:

Amnesia:

Stroke and Brain Injury:

Aniracetam has been investigated for its potential benefits in stroke recovery and neuroprotection following brain injury. Some animal studies suggest Aniracetam may improve neurological function and reduce brain damage after strokes Source: Progress in Neurobiology, 2001: . However, clinical trials haven't shown conclusive evidence of Aniracetam's effectiveness in these conditions.

Important to Note:

  • Aniracetam's mechanism of action is not fully understood.
  • Research on Aniracetam is ongoing, but much of the existing evidence comes from animal studies or small human trials.
  • Large-scale clinical trials are needed to confirm any potential benefits and establish the safety profile of Aniracetam in humans.

Aniracetam is a synthetic compound belonging to the racetam family, primarily recognized for its cognitive-enhancing properties. It is chemically classified as a pyrrolidinone derivative, with the molecular formula C12H13NO3C_{12}H_{13}NO_{3} and a molar mass of approximately 219.24 g/mol . Aniracetam is marketed under various brand names, including Ampamet and Memodrin, and is often used in Europe as a prescription medication for cognitive disorders, particularly in elderly patients suffering from dementia and other cognitive impairments .

The exact mechanism of Aniracetam's action is not fully understood, but research suggests multiple potential pathways [, ]:

  • AMPA receptor modulation: Aniracetam might enhance memory and learning by positively modulating AMPA receptors, which are crucial for glutamate signaling in the brain [].
  • Acetylcholine enhancement: Aniracetam may increase levels or activity of acetylcholine, a neurotransmitter involved in memory and focus [].
  • Neuroprotective effects: Aniracetam might offer some protection against oxidative stress and improve blood flow in the brain, potentially benefiting cognitive function [].
  • Human studies on Aniracetam are limited, and its safety profile is not fully established [].
  • Reported side effects include headache, anxiety, insomnia, and dizziness [].
  • Aniracetam can potentially interact with other medications, so consulting a healthcare professional before use is crucial [].
  • Due to its unapproved status in the US, the quality and purity of Aniracetam sold online can be unreliable, posing additional safety risks [].

Note:

  • More high-quality clinical research is needed to definitively determine the effectiveness and safety of Aniracetam for various cognitive conditions [, ].

Aniracetam undergoes rapid metabolism upon oral administration, primarily converting into several metabolites, the most significant being N-anisoyl-γ-aminobutyric acid (N-anisoyl-GABA), 2-pyrrolidinone, and p-anisic acid . The metabolic pathway involves the hydrolysis of aniracetam to yield these metabolites, which are believed to contribute to its pharmacological effects. The primary reactions can be summarized as follows:

  • Hydrolysis: Aniracetam is hydrolyzed to form N-anisoyl-GABA and other metabolites.
  • Phase I Metabolism: Involves oxidation and reduction processes leading to the formation of 2-pyrrolidinone.
  • Phase II Metabolism: Conjugation reactions may occur, further modifying the metabolites for excretion.

Aniracetam exhibits a range of biological activities, primarily through its action as a positive allosteric modulator of the AMPA receptor—a subtype of glutamate receptors involved in fast synaptic transmission . It enhances synaptic plasticity and has been shown to improve learning and memory in various animal models. Additionally, aniracetam interacts with cholinergic, dopaminergic, and serotonergic systems, contributing to its anxiolytic effects .

The compound's pharmacodynamics suggest that it increases the release of acetylcholine and modulates neurotransmitter activity, which is crucial for cognitive processes .

Aniracetam is primarily utilized in clinical settings for treating cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's disease. Its nootropic properties have garnered attention for potential use in enhancing memory and learning capabilities in healthy individuals as well . Additionally, it has been investigated for its anxiolytic effects, making it a candidate for managing anxiety disorders.

Research indicates that aniracetam's effects are mediated through interactions with multiple neurotransmitter systems:

  • Cholinergic System: Enhances acetylcholine release.
  • Dopaminergic System: Modulates dopamine levels, impacting mood and cognition.
  • Serotonergic System: Influences serotonin pathways that regulate anxiety and mood .

Studies have shown that antagonists of these systems can diminish aniracetam's efficacy, highlighting its multifaceted mechanism of action.

Aniracetam shares similarities with other compounds in the racetam family but possesses unique characteristics that differentiate it:

CompoundUnique FeaturesCommon Uses
PiracetamFirst member of the racetam family; enhances memoryCognitive enhancement
OxiracetamMore potent; less sedative effectsCognitive enhancement; neuroprotection
PhenylpiracetamIncreased stimulant effects; enhances physical performanceCognitive enhancement; athletic performance
PramiracetamHigh potency; longer duration of actionCognitive enhancement

Aniracetam's distinct profile lies in its dual action on both AMPA receptors and modulation of various neurotransmitter systems, making it particularly effective for improving cognitive function while also providing anxiolytic benefits .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

219.08954328 g/mol

Monoisotopic Mass

219.08954328 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L16LKN964

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Aniracetam possesses a wide range of anxiolytic properties, which may be mediated by an interaction between cholinergic, dopaminergic and serotonergic systems.

MeSH Pharmacological Classification

Nootropic Agents

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX11 - Aniracetam

Pictograms

Health Hazard

Health Hazard

Other CAS

72432-10-1

Wikipedia

Aniracetam

Biological Half Life

1-2.5 hours

Dates

Modify: 2023-08-15

Spectrofluorimetric study on fluorescence quenching of tyrosine and l-tryptophan by the aniracetam cognition enhancer drug: quenching mechanism using Stern-Volmer and double-log plots

Said Abd El-Monem Hassan, Soheir Abd El-Fatah Ahmed, Aya Hosam Helmy, Nadia Fayek Youssef
PMID: 31994341   DOI: 10.1002/bio.3778

Abstract

A novel approach on fluorescence quenching of tyrosine and l-tryptophan is presented for spectrofluorimetric determination of aniracetam in drug substances and products. The quenching mechanism was investigated using Stern-Volmer plots and ultraviolet spectra figures of quencher-fluorophore mixtures. Binding constant and stoichiometry were calculated using double-log plots. The spectrofluorimetric method was optimized for the experimental conditions affecting fluorescence quenching including fluorophore concentration, diluent, and reaction time. Moreover, the pH-rate profile of aniracetam was studied using simple kinetics and found to be stable within the pH range 5-8. Fluorescence quenching of tyrosine and l-tryptophan were observed on addition of aniracetam in aqueous medium at pH 5.5-6.5. Aniracetam quenched the fluorescence of tyrosine and l-tryptophan in the concentration range 1-20 μg/ml and 0.3-20 μg/ml, respectively, with binomial relationships between quenching values (ΔF) and aniracetam concentration. Limits of detection were found to be 0.10 μg/ml for tyrosine-aniracetam and 0.14 μg/ml for l-tryptophan-aniracetam. Method validation was performed as per ICH guidelines and demonstrated that the developed spectrofluorimetric method was accurate, precise, specific, and suitable for analysis of aniracetam in routine quality control laboratories. All experimental materials and solvents used are eco-friendly, indicating that the cited spectrofluorimetric procedure is an excellent green method.


Preparation of surface multiple-coated polylactide acid drug-loaded nanoparticles for intranasal delivery and evaluation on its brain-targeting efficiency

Junjie Bian, Zhixiang Yuan, Xiaoliang Chen, Yuan Gao, Chaoqun Xu, Jianyou Shi
PMID: 24845477   DOI: 10.3109/10717544.2014.910566

Abstract

To prepare a mixture of multiple-coated aniracetam nasal polylactic-acid nanoparticles (M-C-PLA-NP) and evaluate its stability preliminarily in vitro and its brain-targeting efficiency in vivo.
The solvent diffusion-evaporation combined with magnetic stirring method has been chosen for the entrapment of aniracetam. The M-C-PLA-NP was characterized with respect to its morphology, particle size, size distribution and aniracetam entrapment efficiency. The in vivo distribution was studied in male SD rats after an intranasal administration.
In vitro release of M-C-PLA-NP showed two components with an initial rapid release due to the surface-associated drug and followed by a slower exponential release of aniracetam, which was dissolved in the core. The AUC0 → 30 min of M-C-PLA-NP in brain tissues resulted in a 5.19-fold increase compared with aniracetam solution. The ratios of AUC in brain to that in other tissues obtained after nasal application of M-C-PLA-NP were significantly higher than those of aniracetam solution.
Therefore, it can be concluded that M-C-PLA-NP demonstrated its potential on increasing the brain-targeting efficiency of drugs and will be used as novel brain-targeting agent for nasal drug delivery.


Aniracetam does not improve working memory in neurologically healthy pigeons

Hannah Phillips, Arlene McDowell, Birgitte S Mielby, Ian G Tucker, Michael Colombo
PMID: 31002681   DOI: 10.1371/journal.pone.0215612

Abstract

Understanding the effects of cognitive enhancing drugs is an important area of research. Much of the research, however, has focused on restoring memory following some sort of disruption to the brain, such as damage or injections of scopolamine. Aniracetam is a positive AMPA-receptor modulator that has shown promise for improving memory under conditions when the brain has been damaged, but its effectiveness in improving memory in neurologically healthy subjects is unclear. The aim of the present study was to examine the effects of aniracetam (100mg/kg and 200 mg/kg) on short-term memory in "neurologically healthy" pigeons. Pigeons were administered aniracetam via either intramuscular injection or orally, either 30 or 60 minutes prior to testing on a delayed matching-to-sample task. Aniracetam had no effect on the pigeons' memory performance, nor did it affect response latency. These findings add to the growing evidence that, while effective at improving memory function in models of impaired memory, aniracetam has no effect in improving memory in healthy organisms.


Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice

Thomas W Elston, Ashvini Pandian, Gregory D Smith, Andrew J Holley, Nanjing Gao, Joaquin N Lugo
PMID: 25099639   DOI: 10.1371/journal.pone.0104443

Abstract

There is a growing community of individuals who self-administer the nootropic aniracetam for its purported cognitive enhancing effects. Aniracetam is believed to be therapeutically useful for enhancing cognition, alleviating anxiety, and treating various neurodegenerative conditions. Physiologically, aniracetam enhances both glutamatergic neurotransmission and long-term potentiation. Previous studies of aniracetam have demonstrated the cognition-restoring effects of acute administration in different models of disease. No previous studies have explored the effects of aniracetam in healthy subjects. We investigated whether daily 50 mg/kg oral administration improves cognitive performance in naïve C57BL/6J mice in a variety of aspects of cognitive behavior. We measured spatial learning in the Morris water maze test; associative learning in the fear conditioning test; motor learning in the accelerating rotarod test; and odor discrimination. We also measured locomotion in the open field test, anxiety through the elevated plus maze test and by measuring time in the center of the open field test. We measured repetitive behavior through the marble burying test. We detected no significant differences between the naive, placebo, and experimental groups across all measures. Despite several studies demonstrating efficacy in impaired subjects, our findings suggest that aniracetam does not alter behavior in normal healthy mice. This study is timely in light of the growing community of healthy humans self-administering nootropic drugs.


AMPA receptor positive allosteric modulators attenuate morphine tolerance and dependence

Xiaoyu Hu, Xuebi Tian, Xiao Guo, Ying He, Haijun Chen, Jia Zhou, Zaijie Jim Wang
PMID: 29751227   DOI: 10.1016/j.neuropharm.2018.04.020

Abstract

Development of opioid tolerance and dependence hinders the use of opioids for the treatment of chronic pain. In searching for the mechanism and potential intervention for opioid tolerance and dependence, we studied the action of two positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR PAMs). In mice treated with morphine (100 mg/kg, s.c.), acute morphine tolerance and dependence developed in 4-6 h. Treatment with aniracetam, a well-established AMPAR PAM, was able to completely prevent and reverse the development of acute antinociceptive tolerance to morphine. Partial, but significant, effects of aniracetam on acute morphine induced-physical dependence were also observed. Moreover, aniracetam significantly reversed the established morphine tolerance and dependence in a chronic model of morphine tolerance and dependence produced by intermittent morphine (10 mg/kg, s.c. for 5d). In addition, HJC0122, a new AMPAR PAM was found to have similar effects as aniracetam but with a higher potency. These previously undisclosed actions of AMPAR PAMs are intriguing and may shed lights on understanding the APMA signaling pathway in opioid addiction. Moreover, these data suggest that AMPAR PAMs may have utility in preventing and treating morphine tolerance and dependence.


AMPA receptors mediate passive avoidance deficits induced by sleep deprivation

Francisco Paulino Dubiela, Claudio Marcos Queiroz, Karin Di Monteiro Moreira, Jose N Nobrega, Luciane Valéria Sita, Sergio Tufik, Debora Cristina Hipolide
PMID: 24079994   DOI: 10.1016/j.bbr.2013.09.037

Abstract

The present study addressed the effects of sleep deprivation (SD) on AMPA receptor (AMPAR) binding in brain regions associated with learning and memory, and investigated whether treatment with drugs acting on AMPAR could prevent passive avoidance deficits in sleep deprived animals. [(3)H]AMPA binding and GluR1 in situ hybridization signals were quantified in different brain regions of male Wistar rats either immediately after 96 h of sleep deprivation or after 24h of sleep recovery following 96 h of sleep deprivation. Another group of animals were sleep deprived and then treated with either the AMPAR potentiator, aniracetam (25, 50 and 100mg/kg, acute administration) or the AMPAR antagonist GYKI-52466 (5 and 10mg/kg, acute and chronic administration) before passive avoidance training. Task performance was evaluated 2h and 24h after training. A significant reduction in [(3)H]AMPA binding was found in the hippocampal formation of SD animals, while no alterations were observed in GluR1 mRNA levels. The highest dose of aniracetam (100mg/kg) reverted SD-induced impairment of passive avoidance performance in both retention tests, whereas GYKI-52466 treatment had no effect. Pharmacological enhancement of AMPAR function may revert hippocampal-dependent learning impairments produced after SD. We argue that such effects might be associated with reduced AMPAR binding in the hippocampus of sleep deprived animals.


Determination of aniracetam's main metabolite, N-anisoyl-GABA, in human plasma by LC-MS/MS and its application to a pharmacokinetic study

Shuang Cai, Lei Wang
PMID: 22552003   DOI: 10.1016/j.jchromb.2012.04.007

Abstract

A simple and rapid high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the determination of 4-p-anisamidobutyric acid (ABA; or N-anysoyl-γ-aminobutiryc acid, N-anisoyl-GABA), a major active metabolite of aniracetam, in human plasma. After protein precipitation of plasma sample with methanol, ABA and the internal standard lisinopril were separated on a Venusil ASB C₁₈ column at 25 °C. The mobile phase consisted of methanol-ammonium acetate (10 mmol/L) (30:70, v/v). The detection was performed on a triple quadrupole tandem mass spectrometer with an ESI source in negative ion mode. Multiple reaction monitoring (MRM) using the precursor→product ion combinations of m/z 235.8→m/z 106.6, and m/z 403.8→m/z 113.6 was used to quantify ABA and lisinopril, respectively. This is the first LC-MS/MS method for ABA with advantages of short analysis time (4.5 min per sample run) and high selectivity attributable to the MRM detection and optimized HPLC conditions. The response was linear in a concentration range of 0.0485-19.4 μg/mL in plasma. The extraction recovery of ABA was between 89.1% and 100.7%. The precision (RSD) and accuracy (RE) of the method were evaluated to be within 7.3% and from 2.5% to 6.9%. The validated method has been applied to the pharmacokinetic study after a single oral administration of aniracetam dispersible tablets to human beings.


Kinetic contributions to gating by interactions unique to N-methyl-D-aspartate (NMDA) receptors

William F Borschel, Kirstie A Cummings, LeeAnn K Tindell, Gabriela K Popescu
PMID: 26370091   DOI: 10.1074/jbc.M115.678656

Abstract

Among glutamate-gated channels, NMDA receptors produce currents that subside with unusually slow kinetics, and this feature is essential to the physiology of central excitatory synapses. Relative to the homologous AMPA and kainate receptors, NMDA receptors have additional intersubunit contacts in the ligand binding domain that occur at both conserved and non-conserved sites. We examined GluN1/GluN2A single-channel currents with kinetic analyses and modeling to probe these class-specific intersubunit interactions for their role in glutamate binding and receptor gating. We found that substitutions that eliminate such interactions at non-conserved sites reduced stationary gating, accelerated deactivation, and imparted sensitivity to aniracetam, an AMPA receptor-selective positive modulator. Abolishing unique contacts at conserved sites also reduced stationary gating and accelerated deactivation. These results show that contacts specific to NMDA receptors, which brace the heterodimer interface within the ligand binding domain, stabilize actively gating receptor conformations and result in longer bursts and slower deactivations. They support the view that the strength of the heterodimer interface modulates gating in both NMDA and non-NMDA receptors and that unique interactions at this interface are responsible in part for basic differences between the kinetics of NMDA and non-NMDA currents at glutamatergic synapses.


[Effects of the scalp acupuncture at baihui (DU20) through qubin (GB7) on the expressions of GDNF VEGF in the brain tissue of rats with acute intracerebral hemorrhage]

Guo-Wei Zhang, Wei Zou, Fang Liu
PMID: 23185772   DOI:

Abstract

To observe the effects of the scalp acupuncture at Baihui (DU20) through Qubin (GB7) on the expressions of glial cell line-derived neurotrophic factor (GDNF) and vascular endothelial growth factor (VEGF) in the brain tissue of rats with acute intracerebral hemorrhage (AICH).
Totally 150 healthy male Wistar rats were used to prepare the intracerebral hemorrhage (ICH) model. They were randomly divided into the model group, the acupuncture group, and the Western medicine group, 50 in each group. Rats in each group were then randomly divided into five subgroups, i. e., 6 h, day 1, day 2, day 3, and day 7, 10 in each subgroup. Another 10 normal rats were recruited as the blank control group. Rats in the acupuncture group were acupunctured at Baihui (DU20) through Qubin (GB7) on the lesion side. Rats in the Western medicine group were administered with aniracetam diluent 1 mL by gastrogavage, 3 times daily. Rats in the model group were bound the same way as those in the acupuncture group 30 min daily, and then administered with normal saline 1 mL by gastrogavage, 3 times daily. The expressions of GDNF and VEGF in the brain tissue of the rats in each group were detected using in situ hybridization and immunohistochemical methods.
Compared with the blank control group, the number of GDNF positive cells in the model group increased at 6 h-3 days, and the number of VEGF positive cells in the model group increased at each time point, showing statistical difference (P<0.01). The numbers of GDNF positive cells increased in the acupuncture group at each time point, showing statistical difference when compared with those of the model group and the Western medicine group (P<0.01). There was no statistical difference between the model group and the Western medicine group at each time point (P>0.05). Compared with the model group, the number of VEGF positive cells in the acupuncture group decreased at 6 h -3 days. The VEGF positive cells increased at day 7 and were higher than that of the Western medicine group, showing statistical difference (P<0.01).
The scalp acupuncture at Baihui (DU20) through Qubin (GB7) played the role of nerves remodeling in AICH possibly through promoting the expression of endogenous GDNF and early inhibiting the expression of VEGF in the AICH. This method possibly had favorable bidirectional regulation effects in AICH. Its therapeutic effects were superior to Aniracetam.


Enhanced AMPA receptor activity increases operant alcohol self-administration and cue-induced reinstatement

Reginald Cannady, Kristen R Fisher, Brandon Durant, Joyce Besheer, Clyde W Hodge
PMID: 23126443   DOI: 10.1111/adb.12000

Abstract

Long-term alcohol exposure produces neuroadaptations that contribute to the progression of alcohol abuse disorders. Chronic alcohol consumption results in strengthened excitatory neurotransmission and increased α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors (AMPA) receptor signaling in animal models. However, the mechanistic role of enhanced AMPA receptor activity in alcohol-reinforcement and alcohol-seeking behavior remains unclear. This study examined the role of enhanced AMPA receptor function using the selective positive allosteric modulator, aniracetam, in modulating operant alcohol self-administration and cue-induced reinstatement. Male alcohol-preferring (P-) rats, trained to self-administer alcohol (15%, v/v) versus water were pre-treated with aniracetam to assess effects on maintenance of alcohol self-administration. To determine reinforcer specificity, P-rats were trained to self-administer sucrose (0.8%, w/v) versus water, and effects of aniracetam were tested. The role of aniracetam in modulating relapse of alcohol-seeking was assessed using a response contingent cue-induced reinstatement procedure in P-rats trained to self-administer 15% alcohol. Aniracetam pre-treatment significantly increased alcohol-reinforced responses relative to vehicle treatment. This increase was not attributed to aniracetam-induced hyperactivity as aniracetam pre-treatment did not alter locomotor activity. AMPA receptor involvement was confirmed because 6,7-dinitroquinoxaline-2,3-dione (AMPA receptor antagonist) blocked the aniracetam-induced increase in alcohol self-administration. Aniracetam did not alter sucrose-reinforced responses in sucrose-trained P-rats, suggesting that enhanced AMPA receptor activity is selective in modulating the reinforcing function of alcohol. Finally, aniracetam pre-treatment potentiated cue-induced reinstatement of alcohol-seeking behavior versus vehicle-treated P-rats. These data suggest that enhanced glutamate activity at AMPA receptors may be key in facilitating alcohol consumption and seeking behavior, which could ultimately contribute to the development of alcohol abuse disorders.


Explore Compound Types